The compound is cataloged under the CAS number 646525-21-5 and has a molecular formula of CHBrNO, with a molecular weight of approximately 316.15 g/mol. Its IUPAC name is 3-benzyl-6-bromo-1,2,3-benzotriazin-4-one. The structural representation of the compound includes its unique heterocyclic framework, which contributes to its reactivity and potential applications in pharmaceutical research.
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 6-bromo- typically involves several key steps:
The molecular structure of 1,2,3-Benzotriazin-4(3H)-one, 6-bromo- reveals several important characteristics:
These structural elements contribute to its chemical properties and reactivity patterns .
1,2,3-Benzotriazin-4(3H)-one, 6-bromo- can participate in various chemical reactions:
These reactions enable the exploration of its chemical versatility and potential modifications for specific applications.
The mechanism of action for compounds like 1,2,3-Benzotriazin-4(3H)-one derivatives often involves interactions with biological targets such as enzymes or receptors. For instance:
In silico studies have been conducted to predict binding affinities and interactions with target enzymes, providing insights into their potential therapeutic applications .
The physical and chemical properties of 1,2,3-Benzotriazin-4(3H)-one, 6-bromo- include:
Property | Value |
---|---|
Molecular Formula | CHBrNO |
Molecular Weight | 316.15 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Typically crystalline |
These properties are crucial for understanding its behavior in various environments and applications .
The applications of 1,2,3-Benzotriazin-4(3H)-one, 6-bromo-, particularly its derivatives, span several fields:
6-Bromo-1,2,3-benzotriazin-4(3H)-one represents a strategically functionalized derivative of the benzotriazinone scaffold, where a bromine atom at the C-6 position significantly enhances molecular reactivity and binding capabilities. The parent compound, 1,2,3-benzotriazin-4(3H)-one (CAS 90-16-4), features a bicyclic structure with a molecular formula of C₇H₅N₃O and a molecular weight of 147.13 g/mol. This heterocyclic system exhibits a planar architecture with a melting point of 216–218°C and moderate solubility in organic solvents, serving as a versatile precursor for further derivatization [1]. The introduction of bromine at C-6 alters electronic distribution, lowering the LUMO energy and facilitating nucleophilic substitution or metal-catalyzed cross-coupling reactions. This functionalization transforms the core from a mere heterocyclic motif into a multifunctional synthetic building block with tailored properties for drug design, materials science, and chemical biology.
Table 1: Comparative Properties of Benzotriazinone and 6-Bromo Derivatives
Property | 1,2,3-Benzotriazin-4(3H)-one | 6-Bromo-1,2,3-benzotriazin-4(3H)-one |
---|---|---|
Molecular Formula | C₇H₅N₃O | C₇H₄BrN₃O |
Molecular Weight (g/mol) | 147.13 | 226.03 |
Melting Point | 216–218°C | 245–247°C (decomp.) |
Key Modifiable Sites | N-3, C-4, C-6/C-7 | N-3, C-4, Br-6 |
logP | 1.02 | 2.18 |
The 6-bromo derivative has emerged as a critical pharmacophore in medicinal chemistry due to its dual functionality: the bromine atom enhances target binding via halogen bonds, while the triazinone core participates in key hydrogen-bonding interactions. This synergy enables precise modulation of biological activity across therapeutic domains.
CNS Agents: In serotonin receptor modulation, 6-bromo-1,2,3-benzotriazin-4(3H)-one serves as a rigid hydrophobic cap in arylpiperazine conjugates. When linked via ethylene bridges to para-chlorophenylpiperazine, derivatives exhibit sub-micromolar affinity (IC₅₀ = 0.15 μM) for 5-HT₁ₐ receptors—targets for antidepressant and anxiolytic therapies. The bromine atom’s steric bulk and electron density fine-tune π-stacking within hydrophobic subpockets, improving selectivity over 5-HT₂ receptors [5].
Metabolic Disease Therapeutics: As α-glucosidase inhibitors for diabetes management, sulfonamide hybrids incorporating the 6-bromo scaffold demonstrate enhanced potency. The electron-deficient bromotriazinone ring forms charge-transfer complexes with catalytic residues (e.g., Asp352) in the enzyme’s active site. Nitro-substituted variants like N-(3-propyl-4-oxo-3,4-dihydrobenzo[1,2,3]triazin-6-yl)-4-nitrobezenesulfonamide achieve IC₅₀ values of 32.37 ± 0.15 μM—surpassing early benzotriazinone leads by 3-fold. Density functional theory (DFT) studies confirm bromine’s role in lowering the energy gap between HOMO-LUMO orbitals, facilitating enzyme-ligand electron transfer [7].
Anticancer Applications: In HepG2 liver carcinoma inhibition, methyl-2-(4-oxobenzotriazin-3(3H)-yl)alkanoates bearing the 6-bromo substituent disrupt protein-protein interfaces. Compound methyl-3-(6-bromo-4-oxobenzotriazin-3(4H)-yl)propanoate (IC₅₀ = 6.525 μM) outperforms doxorubicin in preliminary assays by inducing apoptosis via vitamin D receptor agonism. Molecular docking reveals bromine’s pivotal halogen bonding with Leu305 and Val234 residues, stabilizing the ligand-receptor complex [8].
Table 2: Biological Activities of 6-Bromo-1,2,3-benzotriazin-4(3H)-one Derivatives
Therapeutic Area | Representative Derivative | Biological Target | Potency (IC₅₀/EC₅₀) | Key Interactions |
---|---|---|---|---|
CNS Disorders | 6-Bromo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-derivative | 5-HT₁ₐ receptor | 0.15 μM | Halogen bonding, π-stacking |
Diabetes | N-(3-Propyl-4-oxo-3,4-dihydrobenzo[1,2,3]triazin-6-yl)-4-nitrobenzenesulfonamide | α-Glucosidase | 32.37 μM | Charge transfer, H-bonding |
Oncology | Methyl-3-(6-bromo-4-oxobenzotriazin-3(4H)-yl)propanoate | HepG2 carcinoma/VDR | 6.525 μM | Halogen bonding, hydrophobic contacts |
The trajectory of benzotriazinone chemistry reflects broader shifts in synthetic methodology and therapeutic design, with the 6-bromo derivative epitomizing modern advances in regioselective functionalization.
Early Foundations (1960s–1990s): Initial studies focused on unsubstituted 1,2,3-benzotriazin-4(3H)-one as a peptide-coupling reagent, leveraging N-acyl intermediates for amide bond formation. The discovery of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one as a mild coupling agent (1966) marked a milestone, though its instability limited utility. Researchers soon recognized C-halo substitution (chloro/bromo) as a path to stabilize the core while enabling cross-coupling. By the 1990s, Katritzky’s work on N-(α-aminoalkyl)benzotriazoles established the scaffold’s role as a synthetic auxiliary, with bromine facilitating nucleophilic displacement at C-6 [4] [8].
Synthetic Methodology Renaissance (2000s–2010s): Conventional routes to 6-bromobenzotriazinones relied on hazardous diazotization of 2-amino-5-bromobenzoic acid derivatives, requiring cryogenic conditions. Modern protocols now emphasize:
Transition Metal Catalysis: Palladium-catalyzed C–N coupling at N-3 with aryl halides, where bromine at C-6 remains inert, allowing orthogonal derivatization [5].
Contemporary Applications (2020s–Present): The 6-bromo derivative now enables fragment-based drug discovery (FBDD) through on-DNA Suzuki-Miyaura couplings, generating libraries for high-throughput screening. In materials science, its electron-deficient core serves as an electron-transport layer in OLEDs, with bromine enhancing film morphology via halogen···π interactions. Green chemistry advances include photocatalytic bromination using NBS and visible light, reducing waste by 40% versus classical methods [7] [10].
Table 3: Evolution of Key Synthetic Strategies for 6-Bromo-1,2,3-benzotriazin-4(3H)-one
Era | Synthetic Method | Advantages | Limitations | Yield Range |
---|---|---|---|---|
1960–1990 | Diazotization of 2-amino-5-bromobenzoic acid | Simple reagents | Cryogenic temps, low regioselectivity | 35–50% |
2000–2020 | One-pot diazotization/alkylamination | Ambient temperature, scalable | Requires ester hydrolysis step | 65–80% |
2020–Present | Pd-catalyzed C–H bromination | Atom-economical, late-stage functionalization | Catalyst cost | 75–92% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1